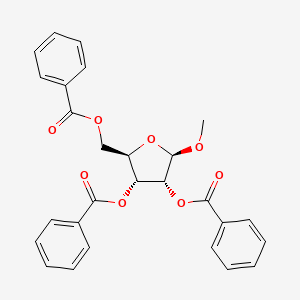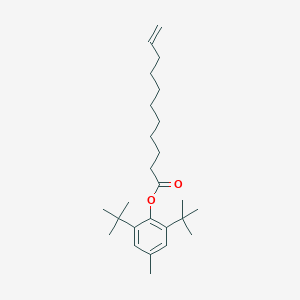
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is an organic compound that belongs to the class of phenolic esters. It is characterized by the presence of a phenolic group substituted with tert-butyl groups at positions 2 and 6, a methyl group at position 4, and an undec-10-enoate ester group. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methylphenol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (e.g., chlorine, bromine) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in various industrial products, including lubricants, fuels, and plastics.
Mécanisme D'action
The antioxidant properties of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
3,5-Di-tert-butyl-4-hydroxytoluene: A related compound with similar antioxidant properties.
Uniqueness
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is unique due to the presence of the undec-10-enoate ester group, which imparts additional hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where solubility in organic media is required.
Propriétés
Formule moléculaire |
C26H42O2 |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
(2,6-ditert-butyl-4-methylphenyl) undec-10-enoate |
InChI |
InChI=1S/C26H42O2/c1-9-10-11-12-13-14-15-16-17-23(27)28-24-21(25(3,4)5)18-20(2)19-22(24)26(6,7)8/h9,18-19H,1,10-17H2,2-8H3 |
Clé InChI |
MHJJWMZVAFQYHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)CCCCCCCCC=C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



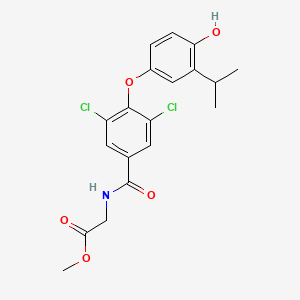
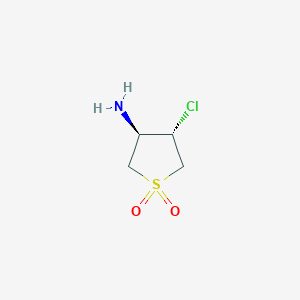
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)


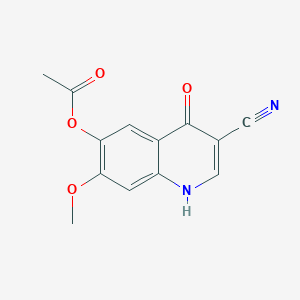

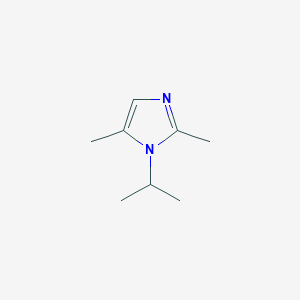
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

